Dimethyl 5-(bromomethyl)isophthalate

Vue d'ensemble

Description

Dimethyl 5-(bromomethyl)isophthalate is a white to beige to light yellow solid . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

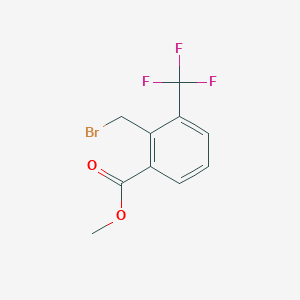

The molecular formula of Dimethyl 5-(bromomethyl)isophthalate is C11H11BrO4 . The InChI code is 1S/C11H11BrO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 . The SMILES string is COC(=O)C1=CC(=CC(=C1)CBr)C(=O)OC .

Physical And Chemical Properties Analysis

Dimethyl 5-(bromomethyl)isophthalate is insoluble in water . Its molecular weight is 287.11 g/mol . The melting point is 123-126 °C . The boiling point is predicted to be 372.3±37.0 °C . The predicted density is 1.474±0.06 g/cm3 .

Applications De Recherche Scientifique

Synthesis Research and Optical Activity

- Optical Activity and Synthesis Conditions : The synthesis conditions of dimethyl 5-(bromomethyl)isophthalate variants have been investigated, leading to the development of compounds with specific optical activities. This involves esterification processes and reactions with other compounds, resulting in different yields and properties (Pen, 2014).

Polymerization and Supramolecule Formation

- Polymerization Initiator : Dimethyl 5-(bromomethyl)isophthalate derivatives have been used as initiators for the atom transfer radical polymerization of styrene. This process exhibits controlled/living free radical polymerization characteristics, leading to polymers with controlled molecular weight and narrow polydispersity (Tao et al., 2007).

Ligand in Gold Chemistry

- Model Complexes for Macrocyclic Gold Compounds : In gold(I) chemistry, derivatives of dimethyl 5-(bromomethyl)isophthalate have been used as ligands to form model complexes. These complexes serve as models for macrocyclic gold compounds, showcasing Au···Au interactions and providing insights into the potential applications in gold(I) compound development (Wiedemann et al., 2009).

Antibacterial and Antioxidant Properties

- Phthalocyanine Synthesis and Biological Activities : Synthesis of Zinc, Cobalt, Copper, and Nickel phthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents has shown notable antioxidant and antibacterial properties. These novel compounds have been characterized and evaluated for their biological activities, indicating their potential in medical and environmental applications (AğirtaŞ et al., 2015).

Cardioprotective and Antioxidant Effects

- Therapeutic Potential in Cardiovascular Pathology : Research on dimethyl-5-(bioguanide-1-il)isophthalate has predicted and demonstrated cardioprotective and antioxidant properties. This substance was tested in experimental models of cardiovascular pathology, indicating its therapeutic potential in treating conditions like rheumatoid arthritis (Popova et al., 2017).

Sensitizer Synthesis for Metal Oxide Semiconductors

- Electron Injection Dynamics in Semiconductor Nanoparticles : Dimethyl 5-(bromomethyl)isophthalate derivatives have been synthesized and used as sensitizers for studying electron injection dynamics at the interface of metal oxide semiconductor nanoparticles. This research is crucial for developing advanced materialsin photovoltaics and electronics (Wang, Schlegel, & Galoppini, 2002).

Pincer Type Bicyclic Diacyloxy- and Diazaselenuranes

- Novel Pincer Type Compounds : The synthesis and characterization of pincer type bicyclic diacyloxy- and diazaselenuranes have been reported, where dimethyl 2-bromo-5-tert-butylisophthalate plays a key role. These studies contribute to our understanding of the structural and electronic properties of novel chalcogen-based compounds (Selvakumar et al., 2011).

Antibacterial Activities of Organic Derivatives

- Antibacterial Properties of Derivatives : Derivatives of dimethyl isophthalate have been shown to possess significant antibacterial activities. These compounds, synthesized through various chemical processes, have been evaluated against bacteria like S. aureus, indicating their potential in antimicrobial applications (Li, Dan, & Fu, 2008).

Hydrogen-Bonded Organic Frameworks

- Application in HOFs : 5-Bromoisophthalic acid, a related compound, has been studied for its hydrogen bonding properties, crucial in the development of Hydrogen-bonded Organic Frameworks (HOFs). This research is significant for optimizing the reversible structural transformations in HOFs (Ramanna, Tonannavar, & Tonannavar, 2021).

Reduction of Flammability in Polyurethane Foams

- Flame Retardant Application : The residue from the recrystallization of dimethyl terephthalate/isophthalate has been shown to be effective in producing solid polyurethane foams with reduced flammability. This suggests the potential use of dimethyl 5-(bromomethyl)isophthalate derivatives in enhancing the safety of polyurethane-based materials (Troev, Todorov, & Borisov, 1984).

Solubility Studies for Industrial Applications

- Solubility Research : The solubility of sodium dimethyl isophthalate-5-sulfonate has been studied in various solvents, providing valuable data for its application in industrial processes (Jiang, Gao, Yu, & Qin, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXVCUVXGMLDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-(bromomethyl)isophthalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)